Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine
Overview
Description
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine is a complex organic compound that combines the properties of oxalic acid and a pyrrolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenoxypropyl group. The final step involves the formation of the oxalic acid salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating various diseases, leveraging its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Phenoxypropyl derivatives: Compounds with the phenoxypropyl group have comparable chemical properties and reactivity.
Uniqueness
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties
Properties
IUPAC Name |
oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO.C2H2O4/c1-22(2,19-9-4-3-5-10-19)20-11-13-21(14-12-20)24-18-8-17-23-15-6-7-16-23;3-1(4)2(5)6/h3-5,9-14H,6-8,15-18H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEJWACYKCMUCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCN3CCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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